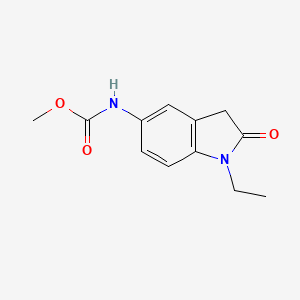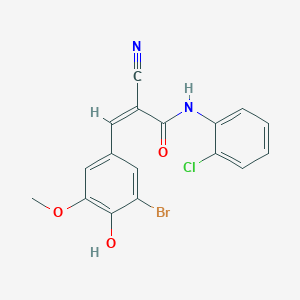
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C17H12BrClN2O3 and its molecular weight is 407.65. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analog Compounds and Their Applications
Analog Compounds as Potential Therapeutics : Analog compounds similar to the one mentioned have been studied for their potential therapeutic applications. For example, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, are known to act in part by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). These compounds display similar crystal packing and hydrogen-bonding networks, suggesting a conformation favorable for binding to the ATP-binding pocket of EGFR, which could be relevant for the design of new therapeutic agents (Ghosh, Zheng, & Uckun, 1999).
Synthetic Applications : The synthesis and characterization of structurally related compounds provide valuable insights into the chemical behavior and potential applications of such molecules in synthetic chemistry. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with a similar structural motif, reveals details about its molecular structure and potential reactivity patterns, which could inform the synthesis of more complex molecules for various applications (Johnson et al., 2006).
Material Science : Analog compounds have been investigated for their potential applications in material science, such as in the development of novel polymers or materials with specific properties. For example, the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate resulted in a polyamide with highly reactive exo-methylene groups, suggesting potential applications in creating materials with tailored properties (Mizuya, Yokozawa, & Endo, 1989).
Antipathogenic Activity : Research into new thiourea derivatives, including those with structural similarities to the compound , has shown significant antipathogenic activity, especially against strains known for their ability to grow in biofilms. This suggests potential applications of such compounds in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c1-24-15-8-10(7-12(18)16(15)22)6-11(9-20)17(23)21-14-5-3-2-4-13(14)19/h2-8,22H,1H3,(H,21,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCLXBMPYYUPJN-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

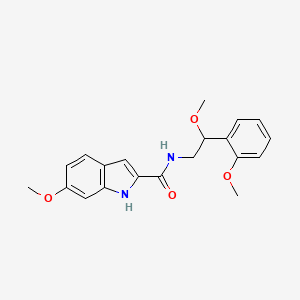

![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)
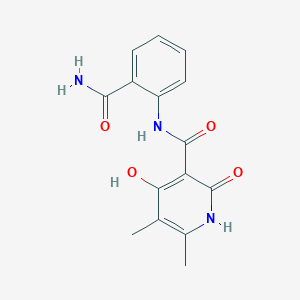
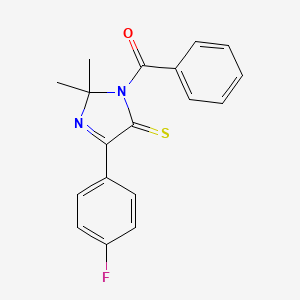
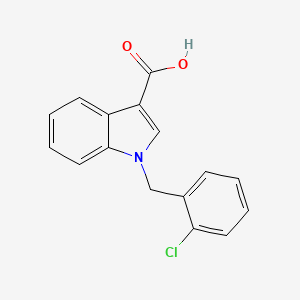
![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)
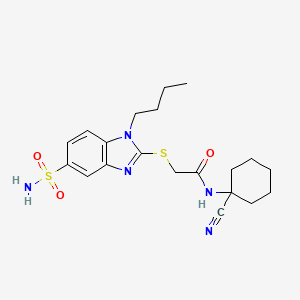

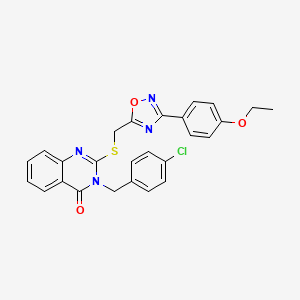
![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)

